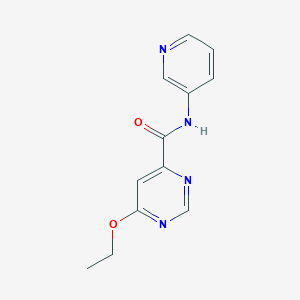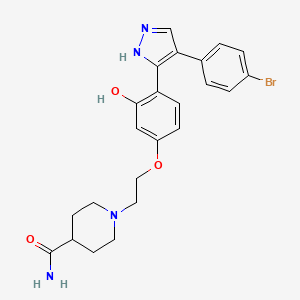
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as DEBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEBA is a heterocyclic compound that contains a pyrrolidine-2,5-dione ring and an azetidine ring.
Mecanismo De Acción
The mechanism of action of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In particular, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential area of research is the development of this compound-based pesticides and herbicides that are less harmful to the environment than traditional chemical pesticides and herbicides. Additionally, further research is needed to understand the potential toxicity and side effects of this compound in vivo, as well as its potential applications in material science.
Métodos De Síntesis
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can be synthesized using a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with azetidine-3-carboxylic acid followed by cyclization with phthalic anhydride. This reaction yields this compound as a white crystalline powder with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, this compound has been studied as a potential pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, this compound has been studied for its potential use in the synthesis of polymers and as a photochromic material.
Propiedades
IUPAC Name |
1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIWBRVYMCSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)



![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)


![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)